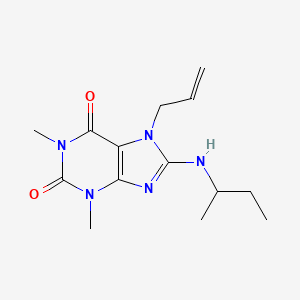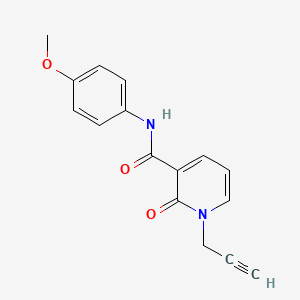
N-(4-methoxyphenyl)-2-oxo-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methoxyphenyl)-2-oxo-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. It also has a methoxy group (-OCH3), a propynyl group (-C≡CH), and an amide group (CONH2) attached to the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the methoxy, propynyl, and amide groups, and possibly some protective group chemistry. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, methoxy group, propynyl group, and amide group would all contribute to its overall structure. The compound’s structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyridine ring might undergo electrophilic substitution reactions, while the methoxy group could be involved in ether cleavage reactions. The propynyl group could participate in alkyne reactions, and the amide group might undergo hydrolysis or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions. Its chemical properties would include its reactivity with various reagents .Aplicaciones Científicas De Investigación
Pharmacological Properties and Clinical Use of Metoclopramide
Metoclopramide is known for its wide range of pharmacological properties and clinical uses, particularly in gastro-intestinal diagnostics and treatments. Its ability to affect gastro-intestinal motility, accelerate gastric emptying, and serve as an anti-emetic by blocking the chemoreceptor trigger zone for vomiting highlights its significance in medical research and therapy. These effects are mediated through various mechanisms, including improved resting tone of the oesophageal sphincter, enhanced pyloric activity, and acceleration of transit through the duodenum and jejunum. Metoclopramide's role in facilitating radiological identification of lesions in the small intestine and reducing post-operative vomiting and radiation sickness further emphasizes its clinical utility. Additionally, its interactions with other drugs, such as promoting the absorption of salicylate, paracetamol, and levodopa, underline its importance in pharmacokinetic studies (Pinder et al., 2012).
Stereochemistry in Drug Design
The stereochemistry of pharmaceutical compounds, such as phenylpiracetam and its derivatives, plays a crucial role in enhancing their pharmacological profile. Research into enantiomerically pure compounds has demonstrated a direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers. This area of study is critical for the design and synthesis of more effective central nervous system agents, offering insights into the importance of stereochemistry in the development of novel therapeutics (Veinberg et al., 2015).
Environmental Estrogens and Toxicology
Compounds like methoxychlor, which exhibit estrogenic activity, pose potential risks to both environmental and human health due to their effects on the reproductive system. Understanding the metabolism, toxicity, and ecological impact of such chemicals is essential for assessing environmental hazards and developing regulatory policies. Studies on methoxychlor and its active metabolites provide a foundation for toxicological research focused on chemical exposure and its implications for health and the environment (Cummings, 1997).
Betalains: Chemistry and Biochemistry
Research on betalains, natural pigments found in plants, has illuminated their potential applications in food, pharmaceuticals, and cosmetics. Their role as antioxidants and the exploration of their biosynthesis and bioactivity highlight the intersection of chemistry, botany, and health sciences, presenting opportunities for the development of natural products with health benefits (Khan & Giridhar, 2015).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals, including the use of appropriate personal protective equipment and adherence to safe handling procedures .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-1-prop-2-ynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-3-10-18-11-4-5-14(16(18)20)15(19)17-12-6-8-13(21-2)9-7-12/h1,4-9,11H,10H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNSFPFBEWFEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

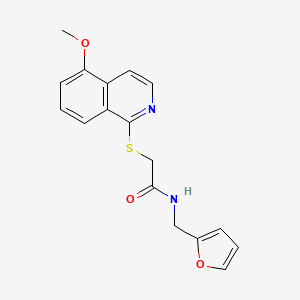
![4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2702855.png)
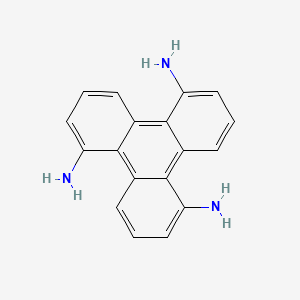
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2702859.png)
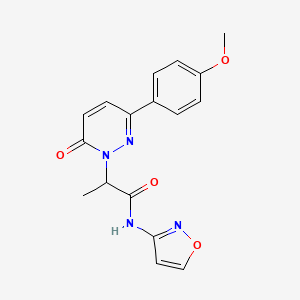
![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2702862.png)
![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2702864.png)
![3-amino-3-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B2702865.png)
![Methyl 2-[(chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B2702866.png)

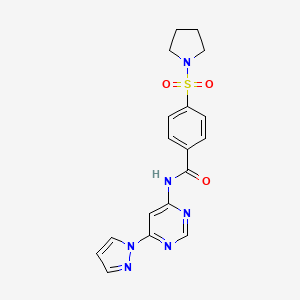
![(3S,4S)-4-Cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2702873.png)

